Carcinogenicity Head-to-Head: Isoamyl Carbamate Inactive vs. Ethyl Carbamate Potency 81 in Mouse Pulmonary Tumor Model
In a direct comparative carcinogenicity study, isoamyl carbamate was inactive at all dosage levels tested, while ethyl carbamate elicited a mean pulmonary tumor count yielding a relative potency of 81 under identical experimental conditions [1]. Methyl, n-butyl, and monochloroethyl carbamates were likewise inactive, confirming that carcinogenicity within the alkyl carbamate series is highly dependent on specific structural features [1].
| Evidence Dimension | Carcinogenic potency (relative mean pulmonary tumor count) |
|---|---|
| Target Compound Data | Inactive (no tumors observed at tested dosage levels) |
| Comparator Or Baseline | Ethyl carbamate: relative potency 81; Isopropyl carbamate: potency 4; n-Propyl carbamate: potency 1 |
| Quantified Difference | Target compound inactive; ethyl carbamate potency = 81; a qualitative difference of complete absence vs. high tumorigenicity |
| Conditions | Mouse pulmonary tumor induction assay; compounds administered under comparable conditions (Larsen, JNCI 1947) |
Why This Matters
For any procurement scenario involving potential human, animal, or environmental exposure—including polymer additives, synthetic intermediates for pharmaceuticals, or laboratory reagents—isoamyl carbamate eliminates the documented carcinogenicity risk of ethyl carbamate (IARC Group 2A), providing a defendable safety basis for selection.
- [1] Larsen, C.D. Evaluation of the carcinogenicity of a series of esters of carbamic acid. Journal of the National Cancer Institute, 1947, 8(3), 99–101. PMID: 18902331. View Source
